PqsR Receptor Activation: DHQ is Inactive vs. HHQ and PQS
In a Pseudomonas putida bioreporter assay specifically designed to detect PqsR-activating alkylquinolones, 2,4-dihydroxyquinoline (DHQ) showed no detectable agonist activity, while the closely related signaling molecules HHQ and PQS exhibited potent activation [1]. This null activity is a defining characteristic for DHQ's unique role as a non-signaling metabolite in this pathway.
| Evidence Dimension | PqsR receptor activation (EC50) |
|---|---|
| Target Compound Data | No activity (no increase in reporter enzyme activity) |
| Comparator Or Baseline | HHQ: EC50 = 1.50 ± 0.25 μM; PQS: EC50 = 0.15 ± 0.02 μM |
| Quantified Difference | >100-fold difference in EC50 (inactive vs. potent agonists) |
| Conditions | P. putida bioreporter with pqsR-pqsA::lacZ fusion; concentration range 0.01–10 μM |
Why This Matters
This data definitively distinguishes DHQ from HHQ and PQS, preventing its misapplication as a PqsR agonist and ensuring its correct use as a negative control or a precursor in quorum sensing studies.
- [1] Müller, C., et al. (2024). A Pseudomonas putida bioreporter for the detection of enzymes active on 2-alkyl-4(1H)-quinolone signalling molecules. Applied Microbiology and Biotechnology. EC50 values: HHQ (1.50 ± 0.25 μM), PQS (0.15 ± 0.02 μM), DHQ (no response). View Source
